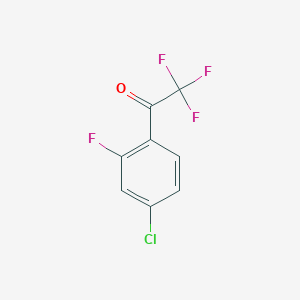4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone
CAS No.: 886370-99-6
Cat. No.: VC2288592
Molecular Formula: C8H3ClF4O
Molecular Weight: 226.55 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 886370-99-6 |
|---|---|
| Molecular Formula | C8H3ClF4O |
| Molecular Weight | 226.55 g/mol |
| IUPAC Name | 1-(4-chloro-2-fluorophenyl)-2,2,2-trifluoroethanone |
| Standard InChI | InChI=1S/C8H3ClF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
| Standard InChI Key | IKAPDKROUMAHCC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Composition
4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone has a well-defined molecular structure with the chemical formula C8H3ClF4O and a molecular weight of 226.55 g/mol. The structural arrangement features a benzene ring with chlorine at the 4' position and fluorine at the 2' position, while a trifluoroacetyl group (CF3CO-) is attached to the ring.
The molecule's chemical identifiers provide standardized representations of its structure:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C8H3ClF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
| Standard InChIKey | IKAPDKROUMAHCC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F |
| Canonical SMILES | C1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F |
| PubChem Compound | 24726836 |
Table 1: Chemical Identifiers for 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone
Physical and Chemical Characteristics
The physical and chemical properties of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone are influenced by its halogenated structure. The presence of electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) significantly affects the electron density distribution within the molecule, resulting in distinct reactivity patterns. The compound's electrophilic carbonyl group, combined with the electron-withdrawing halogen substituents, makes it particularly reactive in nucleophilic addition reactions.
Synthesis Methods and Preparation
Insights from Related Compounds
The synthesis of related compound 3,5-dichloro-2,2,2-trifluoroacetophenone involves a reaction sequence beginning with piperidine and ethyl trifluoroacetate to obtain an intermediate, followed by a Grignard reaction with a chlorinated benzene derivative. This process potentially offers insights into strategies that might be adapted for 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone synthesis .
Comparative Analysis with Similar Compounds
Structural Comparisons
4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone shares structural similarities with other halogenated acetophenones, such as 4'-Fluoro-2'-(trifluoromethyl)acetophenone. The key differences lie in the positions and types of halogen substituents on the aromatic ring. These structural variations result in different electronic properties, affecting reactivity and potential applications.
| Compound | Structural Differences | Notable Features |
|---|---|---|
| 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone | Chloro at 4' position, Fluoro at 2' position, Trifluoroacetyl group | Multiple electron-withdrawing groups; enhanced electrophilicity |
| 4'-Fluoro-2'-(trifluoromethyl)acetophenone | Fluoro at 4' position, Trifluoromethyl at 2' position, Acetyl group | Enhanced biological activity; candidate for therapeutic applications |
| 3,5-dichloro-2,2,2-trifluoroacetophenone | Dichloro at 3',5' positions, Trifluoroacetyl group | Used as an intermediate in pharmaceutical synthesis |
Table 2: Comparison of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone with Similar Compounds
Reactivity Differences
The different substitution patterns in these compounds lead to variations in their chemical reactivity. The position and nature of halogen substituents affect electron distribution, which in turn influences the reactivity of the carbonyl group and the aromatic ring toward various nucleophiles and electrophiles. The presence of chlorine at the 4' position in 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone likely decreases electron density in the aromatic ring more significantly than a fluoro substituent would, potentially leading to decreased nucleophilicity of the ring but enhanced electrophilicity of the carbonyl group.
Applications in Chemical Synthesis
Role as a Synthetic Intermediate
4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone serves as a valuable intermediate in the synthesis of more complex molecules. Its unique substitution pattern with multiple halogens makes it particularly useful in creating compounds with specific electronic and steric properties.
The presence of the trifluoroacetyl group provides a reactive site for various transformations, including:
-
Condensation reactions to form heterocyclic compounds
-
Reduction to corresponding alcohols
-
Addition reactions with various nucleophiles
-
Coupling reactions to create more complex structures
| Safety Aspect | Recommendation |
|---|---|
| Classification | Irritant |
| Personal Protective Equipment | Gloves, safety glasses |
| Storage Conditions | Well-ventilated area, away from incompatible substances |
| Handling Precautions | Avoid skin contact, inhalation, and ingestion |
Table 3: Safety and Handling Recommendations for 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone
Current Research and Future Perspectives
Related Compound Research
Research on similar compounds like 4'-Fluoro-2'-(trifluoromethyl)acetophenone has demonstrated potential in therapeutic applications, particularly in anticancer research and enzyme inhibition. These findings might inspire similar investigations into the biological activity of 4'-Chloro-2'-fluoro-2,2,2-trifluoroacetophenone, although such work would need to establish the specific structure-activity relationships relevant to this particular compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume